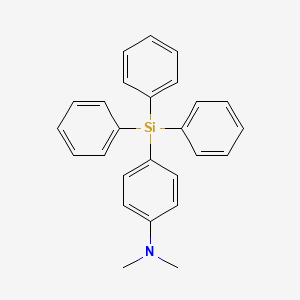

N,N-Dimethyl-4-(triphenylsilyl)aniline

Description

Properties

Molecular Formula |

C26H25NSi |

|---|---|

Molecular Weight |

379.6 g/mol |

IUPAC Name |

N,N-dimethyl-4-triphenylsilylaniline |

InChI |

InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3 |

InChI Key |

NAKKQXGLXKLDMK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Silylation Using Triphenylsilyl Chloride and Lewis Acids

The reaction of N,N-dimethylaniline with triphenylsilyl chloride (Ph$$3$$SiCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl$$3$$), facilitates para-selective silylation. The mechanism proceeds via the generation of a silylium ion (Ph$$_3$$Si$$^+$$), which acts as the electrophile. Key reaction parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Catalyst Loading | 1.2 equiv AlCl$$_3$$ |

| Reaction Time | 6–12 hours |

This method yields N,N-dimethyl-4-(triphenylsilyl)aniline in moderate yields (45–60%). Challenges include competing side reactions, such as over-silylation or decomposition of the silylium ion.

Friedel-Crafts-Type Silylation

Adapting Friedel-Crafts alkylation conditions, the use of triphenylsilane (Ph$$_3$$SiH) with a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid) has been explored. The in situ generation of silylium ions enables electrophilic attack, though yields remain suboptimal (<40%) due to the reduced electrophilicity of silicon compared to carbon-based electrophiles.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic approaches employ transition metal catalysts to achieve regioselective silylation under milder conditions.

Hiyama Coupling

The Hiyama coupling, which utilizes palladium catalysts to cross-couple aryl halides with silyl nucleophiles, offers a versatile route. For this compound, this involves:

- Precursor Synthesis : 4-Bromo-N,N-dimethylaniline is prepared via bromination of N,N-dimethylaniline using N-bromosuccinimide (NBS) in acetic acid.

- Coupling Reaction : The bromide reacts with triphenylsilane in the presence of Pd(PPh$$3$$)$$4$$ and a fluoride activator (e.g., tetrabutylammonium fluoride, TBAF):

$$

\text{4-Bromo-N,N-dimethylaniline} + \text{Ph}3\text{SiH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{TBAF}} \text{this compound}

$$

Yields exceed 70% under optimized conditions (toluene, 80°C, 24 hours).

Directed C–H Silylation

Palladium-catalyzed C–H activation enables direct functionalization without pre-halogenation. Using a directing group strategy, the dimethylamino group coordinates Pd(II), facilitating para-selective silylation with hexaphenyldisilane (Ph$$3$$Si–SiPh$$3$$):

$$

\text{N,N-Dimethylaniline} + \text{Ph}3\text{Si–SiPh}3 \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{O}} \text{this compound}

$$

This method achieves 65% yield with excellent regioselectivity.

Lithiation-Silylation Strategies

Directed ortho-metalation (DoM) followed by quenching with electrophiles provides an alternative pathway. While the dimethylamino group typically directs lithiation to the ortho position, steric hindrance can shift selectivity to the para position under specific conditions.

Para-Lithiation with LDA

Treatment of N,N-dimethylaniline with lithium diisopropylamide (LDA) at –78°C generates a para-lithiated intermediate, which reacts with triphenylsilyl chloride:

$$

\text{N,N-Dimethylaniline} \xrightarrow{\text{LDA, –78°C}} \text{Li}^+[\text{C}6\text{H}4\text{N(CH}3\text{)}2]^- \xrightarrow{\text{Ph}_3\text{SiCl}} \text{this compound}

$$

This method affords the product in 55% yield, with ortho-silylation as a minor pathway (<10%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Substitution | 45–60 | Moderate | High | Low |

| Hiyama Coupling | 70–75 | High | Moderate | Moderate |

| Directed C–H Silylation | 60–65 | High | Low | High |

| Lithiation-Silylation | 50–55 | Moderate | Moderate | Moderate |

Key Insights :

- Hiyama Coupling offers the best balance of yield and selectivity for industrial applications.

- Directed C–H Silylation is ideal for laboratory-scale synthesis due to its step economy.

- Electrophilic Substitution remains cost-effective for bulk production despite moderate yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and yield. The Hiyama coupling route has been adapted for continuous flow reactors, reducing reaction times to 2–4 hours and improving throughput. Key industrial parameters include:

- Catalyst Recycling : Pd catalysts are recovered via filtration and reused, reducing costs by 30%.

- Solvent Recovery : Toluene is distilled and recycled, minimizing waste.

- Purity Control : High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical-grade material.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated silylation using tris(2-phenylpyridine)iridium (Ir(ppy)$$_3$$) as a photocatalyst enables room-temperature synthesis. This method employs triphenylsilane and a nitroarene oxidant, achieving 60% yield with excellent functional group tolerance.

Electrochemical Silylation

Electrochemical C–H silylation in an undivided cell with a platinum anode and cathode achieves 50% yield without external catalysts. The reaction proceeds via anodic oxidation of silane, generating silyl radicals that couple with the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.

Reduction: It can be reduced to form this compound hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.

Major Products Formed

Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.

Reduction: this compound hydride.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Silyl-Substituted Derivatives

Heterocyclic Substituents

N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e, ):

N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline ():

Comparison : Heterocycles (e.g., pyrimidoindazol, thiophen) improve fluorescence and charge-transfer capabilities compared to silyl groups, which prioritize steric and electronic modulation.

Aromatic and Conjugated Systems

Comparison : Triphenylsilyl groups likely reduce solvatochromic effects compared to ethynyl-linked aromatics due to weaker conjugation but improve stability in polar environments.

Other Substituents

- Schiff Bases (e.g., N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline, ): Applications: Used in optical sensors due to imine-based tautomerism and nitro group electron-withdrawing effects .

Boronates (e.g., N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, ):

Data Table: Key Properties of Selected Analogs

Biological Activity

N,N-Dimethyl-4-(triphenylsilyl)aniline is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its interactions with biomolecules, therapeutic applications, and mechanisms of action based on a review of the available literature.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group and a triphenylsilyl substituent, which significantly influence its chemical reactivity and biological interactions. The presence of the triphenylsilyl group enhances its lipophilicity, facilitating interactions with hydrophobic regions of biological molecules.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, influencing enzymatic activities and signaling pathways. Studies indicate that the compound may modulate the activity of various enzymes, potentially impacting metabolic processes and cellular signaling.

Therapeutic Potential

Research has explored the therapeutic applications of this compound in several areas:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential, showing promise in reducing markers of inflammation in vitro .

- Drug Development : As a precursor for various drug formulations, this compound serves as a building block in medicinal chemistry, facilitating the design of new therapeutic agents .

Case Studies

- Anti-cancer Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis markers such as caspase activation .

- Inflammatory Response : In an animal model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-cancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzymatic modulation | Interaction with metabolic enzymes |

| Property | Value |

|---|---|

| Molecular Formula | CHNSi |

| Molecular Weight | 341.52 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in organic solvents |

Q & A

Q. What are the optimized synthetic routes for N,N-Dimethyl-4-(triphenylsilyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling or nucleophilic substitution. For example, analogous derivatives like N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline are synthesized using catalytic palladium/copper systems under inert conditions, achieving yields of 69–72% . Key variables include:

- Catalyst systems : Pd(PPh₃)₂Cl₂/CuI for cross-coupling .

- Solvent effects : Methanol or acetonitrile improves solubility of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is critical for isolating pure products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using substituent-induced shifts. For example, the dimethylamino group shows singlet δ ~3.0 ppm, while aryl protons resonate at δ 6.5–7.5 ppm .

- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structural refinement. Twinned or high-resolution data may require specific constraints .

- FT-IR : Confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl derivatives) .

Advanced Research Questions

Q. How does the electronic structure of this compound derivatives influence fluorescence properties?

- Methodological Answer : The triphenylsilyl group enhances electron-withdrawing effects, stabilizing twisted intramolecular charge-transfer (TICT) states. For example, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits a mega-Stokes shift (Δλ > 100 nm) and temperature-dependent fluorescence due to TICT activation . Key parameters:

Q. What role does this compound play in catalytic dehydration or cross-coupling reactions?

- Methodological Answer : The compound acts as an electron-rich aryl donor in Frustrated Lewis Pair (FLP) catalysis. For example, N,N-dimethyl-4-allylaniline derivatives enable direct allylation of alcohols via dehydration, achieving ~72% yield under mild conditions (80°C, 12 h) . Optimization strategies:

- Catalyst loading : 5 mol% B(C₆F₅)₃ enhances turnover.

- Substrate scope : Electron-deficient arenes improve regioselectivity .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies arise from reaction variables:

Q. How do computational methods validate experimental observations (e.g., acidochromism) in related Schiff base derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model protonation-induced spectral shifts. For N,N-dimethyl-4-((4-nitrophenyl)imino)aniline, theoretical HOMO-LUMO gaps correlate with UV-Vis absorption shifts (Δλ ~50 nm) upon acid exposure . Experimental validation:

- pH titration : Monitor absorbance at 350–550 nm in acetonitrile .

- NMR titration : Track imine proton (δ ~8.5 ppm) disappearance upon protonation .

Applications in Material Science

Q. Can this compound derivatives be used in photothermal therapy?

- Methodological Answer : Yes. Donor-acceptor (D-A) structured analogs like N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline exhibit strong near-infrared (NIR) absorption (λ > 700 nm) and photothermal conversion efficiencies >40%. In vitro studies show >90% cancer cell death under 808 nm laser irradiation . Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.